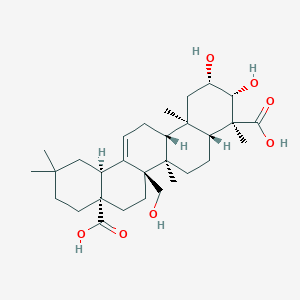
Presenegenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Presenegenin, also known as this compound, is a useful research compound. Its molecular formula is C30H46O7 and its molecular weight is 518.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Neuroprotective Effects:
Presenegenin exhibits promising neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Research has demonstrated that it can enhance cognitive function and promote neuronal survival by modulating autophagy and reducing protein aggregation associated with these diseases .
Case Study:
A study utilized ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry to identify the neuroprotective effects of this compound in cellular models. The results indicated a significant reduction in the levels of reactive oxygen species and inflammatory markers in treated cells, suggesting its potential as a therapeutic agent for Alzheimer's disease .
2. Anti-inflammatory Properties:
this compound has shown efficacy in reducing inflammation, which is critical in various chronic diseases. Its ability to modulate pro-inflammatory cytokines positions it as a potential candidate for treating conditions like arthritis and other inflammatory disorders .
Data Table: Neuroprotective and Anti-inflammatory Effects of this compound
| Study | Model | Findings |
|---|---|---|
| Zhao et al. (2020) | PC12 Cells | Reduced TNF-α and IL-1β levels; enhanced cell viability |
| Wang et al. (2021) | Mouse Model | Improved cognitive function; decreased neuroinflammation |
| Lei et al. (2020) | In vitro | Inhibition of oxidative stress markers |
Industrial Applications
1. Cosmetic Industry:
Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at skin rejuvenation and anti-aging. Its ability to scavenge free radicals can help protect skin cells from oxidative damage .
2. Nutraceuticals:
The incorporation of this compound into dietary supplements is gaining traction, particularly for its health benefits related to cognitive enhancement and overall wellness. Its natural origin aligns with the growing consumer preference for plant-based health products .
Summary of Research Findings
Research on this compound has highlighted its multifaceted applications:
- Neurodegenerative Diseases: Significant improvements in cognitive function and neuronal protection.
- Inflammation: Effective reduction of inflammatory markers in various disease models.
- Cosmetics and Nutraceuticals: Potential for broad applications in health and wellness products.
Eigenschaften
Molekularformel |
C30H46O7 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-25(2)10-11-29(24(36)37)12-13-30(16-31)17(18(29)14-25)6-7-20-26(3)15-19(32)22(33)28(5,23(34)35)21(26)8-9-27(20,30)4/h6,18-22,31-33H,7-16H2,1-5H3,(H,34,35)(H,36,37)/t18-,19-,20+,21+,22-,26+,27+,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
VGTALXLMFZXQSK-XIZCRSLYSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1)CO)C(=O)O)C |
Synonyme |
presenegenin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















